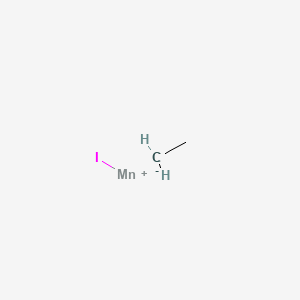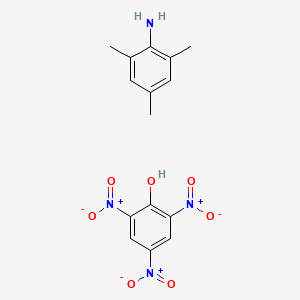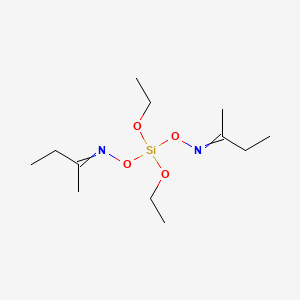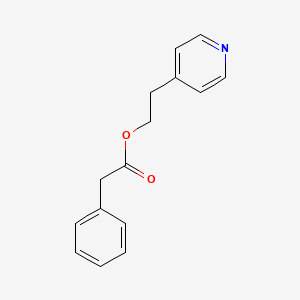![molecular formula C9H21ClOSi B14358138 1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol CAS No. 91391-51-4](/img/structure/B14358138.png)
1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol is an organosilicon compound that features a silicon atom bonded to a chloromethyl group, two methyl groups, and a hexanol moiety
準備方法
Synthetic Routes and Reaction Conditions
1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol can be synthesized through several methods. One common approach involves the reaction of hexan-3-ol with chloromethyl(dimethyl)silane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The hydroxyl group in the hexanol moiety can be oxidized to form corresponding ketones or aldehydes under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the silicon center, to form silane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or pyridinium chlorochromate are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted silanes depending on the nucleophile used.
Oxidation: Products include hexan-3-one or hexanal.
Reduction: Products include silane derivatives with reduced silicon centers.
科学的研究の応用
1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the formation of silicon-containing compounds.
Materials Science: The compound is used in the development of novel materials with unique properties, such as enhanced thermal stability and mechanical strength.
Pharmaceuticals: It is explored for its potential use in drug delivery systems and as a building block for bioactive molecules.
Catalysis: The compound is investigated for its role as a ligand or catalyst in various chemical reactions, including polymerization and cross-coupling reactions.
作用機序
The mechanism of action of 1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chloromethyl group can undergo nucleophilic substitution, while the hydroxyl group can participate in oxidation and reduction reactions. The silicon center can also engage in coordination chemistry, forming complexes with transition metals and other species.
類似化合物との比較
Similar Compounds
1-[(Chloromethyl)(dimethyl)silyl]pentan-3-ol: Similar structure but with a pentanol moiety instead of hexanol.
1-[(Chloromethyl)(dimethyl)silyl]butan-3-ol: Similar structure but with a butanol moiety instead of hexanol.
1-[(Chloromethyl)(dimethyl)silyl]propan-3-ol: Similar structure but with a propanol moiety instead of hexanol.
Uniqueness
1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol is unique due to its longer carbon chain, which can influence its physical properties and reactivity. The hexanol moiety provides additional flexibility and potential for functionalization compared to shorter-chain analogs.
特性
CAS番号 |
91391-51-4 |
|---|---|
分子式 |
C9H21ClOSi |
分子量 |
208.80 g/mol |
IUPAC名 |
1-[chloromethyl(dimethyl)silyl]hexan-3-ol |
InChI |
InChI=1S/C9H21ClOSi/c1-4-5-9(11)6-7-12(2,3)8-10/h9,11H,4-8H2,1-3H3 |
InChIキー |
CAVDELRVTSRILW-UHFFFAOYSA-N |
正規SMILES |
CCCC(CC[Si](C)(C)CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14358067.png)


![4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile](/img/structure/B14358076.png)


![N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide](/img/structure/B14358106.png)
![2-[(1-Phenylprop-2-en-1-yl)oxy]oxane](/img/structure/B14358114.png)

![Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo-](/img/structure/B14358126.png)
![3-Ethyl-2-[2-(naphthalen-1-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B14358128.png)

![1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14358142.png)
